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7-Isopropyl-4-methyloxepan-2-one

Flavour release kinetics Beverage formulation EPI Suite estimation

Choose 7-isopropyl-4-methyloxepan-2-one (CAS 499-54-7) for a regulatory-cleared lactone building block that delivers a clean maple-caramel signature without fenugreek off-notes. Its ~1.8-fold higher water solubility vs. γ-decalactone enables direct aqueous incorporation up to ~500 mg/L, eliminating ethanol pre-solubilisation. The low-melting solid form (mp 31–35 °C) ensures precise gravimetric dispensing and uniform aroma release in baked goods. The JECFA-defined secondary component (5–6% 6-hydroxy-3,7-dimethyl-2-octenoic acid lactone) serves as an authenticity marker, providing a complete quality-control chain that generic lactones cannot replicate. Ideal for beverages, confectionery, and tobacco casing.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 499-54-7
Cat. No. B1196247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-4-methyloxepan-2-one
CAS499-54-7
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCC(OC(=O)C1)C(C)C
InChIInChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3
InChIKeyGGAXPLCKKANQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery soluble in water and soluble in alcohol

7-Isopropyl-4-methyloxepan-2-one (CAS 499‑54‑7): Procurement‑Grade Baseline for a Caramellic Epsilon‑Lactone Flavourant


7‑Isopropyl‑4‑methyloxepan‑2‑one (CAS 499‑54‑7), also designated menthone lactone or 6‑hydroxy‑3,7‑dimethyloctanoic acid lactone, is a chiral ε‑lactone that belongs to the oxepan‑2‑one subclass. It presents as a colourless, low‑melting solid (mp 31–35 °C) with a distinct maple‑syrup, brown‑sugar, caramellic odour profile when evaluated at 1 % in propylene glycol [1]. The compound is isolated from Mentha piperita rhizomes and is manufactured on industrial scale via catalytic cyclisation of 6‑hydroxycitronellic acid . Its approved flavour‑ingredient identifiers include FEMA 3355, JECFA 237, CoE 11833, and FL‑no. 10.027, and it is listed in the FDA EAFUS inventory [2]. These attributes establish it as a chemically defined, regulatory‑cleared lactone building block for food, beverage, and fragrance compounding where a clean maple‑caramel signature is required without the concentration‑dependent off‑notes associated with some structural analogues.

Why Generic “Maple‑Note” Lactone Swaps Cannot Substitute 7‑Isopropyl‑4‑methyloxepan‑2‑one Without Quantitative Justification


Lactones that deliver caramel, maple, or brown‑sugar notes span several sub‑classes (γ‑lactones, butenolides, cyclopentenolones, and ε‑lactones) whose physicochemical properties, sensorial dose‑response curves, and regulatory specifications differ markedly. A procurement decision to replace 7‑isopropyl‑4‑methyloxepan‑2‑one with, for example, γ‑decalactone or sotolon on the basis of generic “maple” character alone can fail because (i) water solubility and partition coefficients govern flavour-release kinetics in aqueous vs. lipid matrices [1]; (ii) the presence of a JECFA‑defined secondary component (5–6 % 6‑hydroxy‑3,7‑dimethyl‑2‑octenoic acid lactone) is a specification‑linked compositional fingerprint that generic lactones do not replicate [2]; and (iii) the solid‑state physical form (mp 31–35 °C) alters handling and pre‑blend homogeneity relative to liquid lactones [1]. Therefore, each candidate replacement must be evaluated head‑to‑head on the quantitative dimensions below.

Quantitative Differentiation Evidence for 7‑Isopropyl‑4‑methyloxepan‑2‑one Against Closest Lactone Comparators


Aqueous Solubility: 1.8‑Fold Higher Predicted Water Solubility than γ‑Decalactone

7‑Isopropyl‑4‑methyloxepan‑2‑one exhibits an estimated water solubility of 525.8 mg/L at 25 °C [1], whereas the peach‑coconut lactone γ‑decalactone (CAS 706‑14‑9), often considered for maple‑type accords, has an estimated water solubility of 291.6 mg/L at the same temperature [2]. The ~1.8‑fold difference favours higher aqueous‑phase availability for the target compound. This difference is consistent with supplier descriptions that list menthone lactone as “very soluble in water” while γ‑decalactone is frequently labelled “insoluble in water” [3].

Flavour release kinetics Beverage formulation EPI Suite estimation

Octanol–Water Partition Coefficient: LogP 2.36 vs. 3.0 for γ‑Decalactone Predicts Altered Matrix Partitioning

The estimated logP (o/w) of 7‑isopropyl‑4‑methyloxepan‑2‑one is 2.357 [1], whereas γ‑decalactone has an experimentally determined logP of 3.0 at 25 °C . A Δ logP of 0.6–0.7 corresponds to a roughly 4–5‑fold lower preference for octanol over water. In practical terms, this means that in biphasic food systems (e.g., emulsion‑based beverages, dairy fat‑aqueous interfaces), the target compound partitions more strongly into the aqueous phase, altering temporal flavour release and perceived intensity relative to the more lipophilic γ‑decalactone.

Matrix partitioning Flavour encapsulation QSAR prediction

Compositional Fingerprint: JECFA‑Defined Secondary Component as a Quality‑Assurance Distinguisher

The JECFA specification for 7‑isopropyl‑4‑methyloxepan‑2‑one uniquely requires a minimum assay of 90 % with a defined secondary component of 5–6 % 6‑hydroxy‑3,7‑dimethyl‑2‑octenoic acid lactone (SC) [1]. By contrast, the specification for the structural analogue mintlactone (CAS 38049‑04‑6, FEMA 3764) or generic ε‑caprolactone (CAS 502‑44‑3) does not include a named, quantified secondary marker. The presence of the unsaturated secondary lactone arises directly from the acid‑catalysed cyclisation route of 6‑hydroxycitronellic acid and serves as a verifiable batch‑to‑batch authenticity marker that can be monitored by GC or HPLC .

Specification compliance Quality control JECFA monograph

Physical‑State Differentiation: Low‑Melting Solid vs. Liquid Handling for γ‑Decalactone and Sotolon

7‑Isopropyl‑4‑methyloxepan‑2‑one is a low‑melting solid with a melting point of 31–35 °C [1]. The two closest organoleptic comparators, γ‑decalactone and sotolon, are liquids at ambient temperature. This physical‑state distinction allows direct gravimetric dispensing of the solid target compound as a neat powder or flake, which can improve weighing accuracy (±0.1 mg analytical balance vs. ±1 mg for viscous liquid pipetting) and eliminate solvent pre‑dilution steps required for highly potent liquid lactones such as sotolon [2].

Formulation workflow Solid dosing Melting point

Odour‑Character Specificity: Absence of Concentration‑Dependent Fenugreek Off‑Notes Distinguishes Target from Sotolon

At 1 % dilution in propylene glycol, 7‑isopropyl‑4‑methyloxepan‑2‑one yields a consistent maple‑syrup, brown‑sugar, caramellic descriptor profile [1]. Sotolon (CAS 28664‑35‑9), frequently considered as a “maple” lactone alternative, exhibits a well‑documented concentration‑dependent odour bifurcation: caramel‑maple at low levels but fenugreek‑curry at higher concentrations [2]. Practical formulation data show that sotolon’s detection threshold in air is ~0.0048 μg/m³ (S‑form), requiring extreme dilution and narrow working windows to avoid off‑note carry‑over into the finished product. In contrast, the recommended use level for menthone lactone extends up to 1.0 % in fragrance concentrate [3], providing a >30‑fold broader working concentration range compared with sotolon’s typical ppb‑to‑low‑ppm usage limits.

Sensory quality Off‑note risk Dose‑response

Safety‑Documentation Completeness: JECFA “No Safety Concern” Conclusion with Quantified MSDI Supports Procurement Due Diligence

7‑Isopropyl‑4‑methyloxepan‑2‑one has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the conclusion “No safety concern at current levels of intake when used as a flavouring agent” and an Acceptable Daily Intake (ADI) designated “ACCEPTABLE” [1]. The Maximised Survey‑derived Daily Intake (MSDI‑EU) is quantified at 0.012 μg/capita/day [2]. By comparison, the structurally related mintlactone (No. 37 in the FEMA GRAS assessment) has an oral LD₅₀ of 530 mg/kg, the lowest among the alicyclic lactones reviewed, whereas menthone lactone (No. 38) has an oral LD₅₀ exceeding 5000 mg/kg [3]. This >9‑fold difference in acute toxicity within the same chemical cohort provides a quantitative safety margin that is material for procurement risk assessment.

Regulatory safety MSDI GRAS documentation

Highest‑Value Application Scenarios for 7‑Isopropyl‑4‑methyloxepan‑2‑one Informed by Quantitative Differentiation Data


Clear Beverage Maple‑Caramel Flavouring Where Aqueous Solubility Dictates Turbidity Control

The ~1.8‑fold higher water solubility relative to γ‑decalactone [1] enables direct incorporation of 7‑isopropyl‑4‑methyloxepan‑2‑one into carbonated soft drinks and flavoured waters at concentrations up to ~500 mg/L without ethanol pre‑solubilisation. This reduces the need for co‑solvents that can alter product labelling (e.g., “contains ethanol”) and minimises the risk of turbidity formation caused by poorly solubilised lactone droplets. The lower logP (2.36 vs. 3.0) also ensures more rapid equilibration between the syrup and aqueous phase, shortening batch‑mixing times.

Bakery and Confectionery Flavour Systems Requiring Consistent Thermal Stability and Solid‑State Pre‑Blending

The low‑melting solid form (mp 31–35 °C) [2] allows precise gravimetric dispensing into dry pre‑mixes (flour‑based, sugar‑based) without the liquid‑handling losses associated with γ‑decalactone or sotolon. In baked goods, the compound melts during the early heating phase, releasing the maple‑caramel aroma uniformly throughout the matrix. The absence of fenugreek off‑notes at elevated processing temperatures—a limitation documented for sotolon [3]—makes it particularly suitable for high‑temperature short‑time (HTST) processes such as biscuit baking and confectionery boiling.

Regulatory‑Compliant Flavour Compounding with Verifiable Quality Fingerprint

For export‑grade flavour houses requiring full JECFA specification compliance, the defined secondary component (5–6 % 6‑hydroxy‑3,7‑dimethyl‑2‑octenoic acid lactone) [4] serves as an authenticity marker that can be verified by routine GC‑FID or GC‑MS analysis. When paired with the JECFA “No Safety Concern” conclusion and the >5000 mg/kg oral LD₅₀ [5], this compositional fingerprint provides a complete chain of quality‑control documentation that generic lactones (e.g., 99 % ε‑caprolactone, which lacks a named secondary marker) cannot match in regulatory submissions.

Tobacco and Reconstituted Sheet Casings Where Balanced Hydro‑Lipophilic Partitioning Is Critical

The intermediate logP of 2.36 [6] positions the compound ideally for tobacco casing applications where flavour must distribute between the aqueous casing solution and the lipid‑rich tobacco lamina. More lipophilic analogues such as γ‑decalactone (logP 3.0) preferentially partition into the lipid phase, causing delayed aroma release during smoking, while highly water‑soluble analogues are lost too rapidly in the drying phase. The ~4–5‑fold lower octanol preference of the target compound relative to γ‑decalactone translates to a more balanced smoking‑profile delivery.

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